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molecular formula C13H8ClFO2 B8376952 2'-Chloro-4'-fluoro-biphenyl-2-carboxylic acid

2'-Chloro-4'-fluoro-biphenyl-2-carboxylic acid

Cat. No. B8376952
M. Wt: 250.65 g/mol
InChI Key: UPKVNKYZEHKNDY-UHFFFAOYSA-N
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Patent
US08871934B2

Procedure details

To a mixture of ethanol (179 ml) and 2′-chloro-4′-fluoro-biphenyl-2-carboxylic acid ethyl ester (41.8 g) was added 2N aqueous sodium hydroxide solution (179 ml), and the mixture was stirred in an oil bath at 80° C. for 2 hr. The reaction mixture was cooled to room temperature, activated carbon (2.5 g) was added and the mixture was stirred for 2.5 hr. The activated carbon was filtered off through celite and washed with 50 v/v % ethanol-water (100 ml). The filtrate was acidified with 2N hydrochloric acid (196 ml). Then, to this mixture was added water (33 ml) and the mixture was stirred at room temperature for 2 hr. This suspension was filtered, and the obtained solid was air-dried for 2 hr, and dried under reduced pressure at 60° C. to give the title compound (28.6 g, 2 steps 93%).
Quantity
179 mL
Type
reactant
Reaction Step One
Name
2′-chloro-4′-fluoro-biphenyl-2-carboxylic acid ethyl ester
Quantity
41.8 g
Type
reactant
Reaction Step Two
Quantity
179 mL
Type
solvent
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][C:13]=2[Cl:19])=[CH:8][CH:9]=[CH:10][CH:11]=1)=[O:5])C.[OH-].[Na+]>C(O)C>[Cl:19][C:13]1[CH:14]=[C:15]([F:18])[CH:16]=[CH:17][C:12]=1[C:7]1[C:6]([C:4]([OH:5])=[O:3])=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
179 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
2′-chloro-4′-fluoro-biphenyl-2-carboxylic acid ethyl ester
Quantity
41.8 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=CC=CC1)C1=C(C=C(C=C1)F)Cl
Name
Quantity
179 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred in an oil bath at 80° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
activated carbon (2.5 g) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2.5 hr
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
The activated carbon was filtered off through celite
WASH
Type
WASH
Details
washed with 50 v/v % ethanol-water (100 ml)
ADDITION
Type
ADDITION
Details
Then, to this mixture was added water (33 ml)
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
This suspension was filtered
CUSTOM
Type
CUSTOM
Details
the obtained solid was air-dried for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 60° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)F)C=1C(=CC=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 28.6 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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